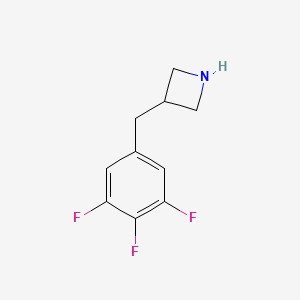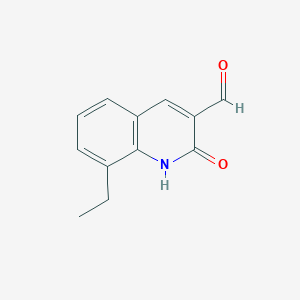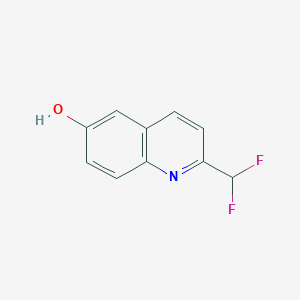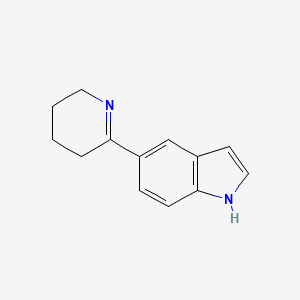
8-Chloroquinoline-6,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloroquinoline-6,7-diamine is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, biology, and industrial processes. The presence of chlorine and amine groups on the quinoline ring enhances its reactivity and potential for forming various derivatives.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline-6,7-diamine typically involves the chlorination of quinoline followed by amination. One common method starts with the chlorination of quinoline to form 8-chloroquinoline. This intermediate is then subjected to amination using reagents such as ammonia or amines under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and amination processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions: 8-Chloroquinoline-6,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
科学的研究の応用
8-Chloroquinoline-6,7-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating diseases like malaria and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Chloroquinoline-6,7-diamine involves its interaction with biological targets such as enzymes and receptors. For instance, its antimalarial activity is attributed to its ability to inhibit heme polymerase in Plasmodium species, preventing the conversion of heme to hemozoin, thereby killing the parasite . The compound’s antimicrobial activity is linked to its ability to disrupt microbial cell membranes and interfere with essential metabolic pathways .
類似化合物との比較
- 4,7-Dichloroquinoline
- 7-Chloroquinoline-4-amine
- 8-Aminoquinoline
Comparison: 8-Chloroquinoline-6,7-diamine is unique due to the presence of both chlorine and amine groups at specific positions on the quinoline ring. This structural feature enhances its reactivity and potential for forming diverse derivatives. Compared to similar compounds, it exhibits distinct biological activities and chemical reactivity, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
261764-97-0 |
|---|---|
分子式 |
C9H8ClN3 |
分子量 |
193.63 g/mol |
IUPAC名 |
8-chloroquinoline-6,7-diamine |
InChI |
InChI=1S/C9H8ClN3/c10-7-8(12)6(11)4-5-2-1-3-13-9(5)7/h1-4H,11-12H2 |
InChIキー |
QCJVMPMNUUGBMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=C(C(=C2N=C1)Cl)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11901475.png)


![2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11901504.png)


![2-Oxaspiro[3.3]heptan-6-ylhydrazine;dihydrochloride](/img/structure/B11901523.png)

![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11901529.png)

![Spiro[2.4]heptan-4-amine oxalate](/img/structure/B11901532.png)


